[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorophenyl group, a methylsulfanyl group, and a trimethoxyphenyl group. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel compounds containing arylthio/sulfinyl/sulfonyl groups, including derivatives similar to the chemical , has been extensively studied. These compounds have been synthesized through multi-step reactions and characterized by various spectroscopic methods, indicating the importance of structural analysis in understanding their properties and potential applications (Wang et al., 2015). Additionally, the synthesis of heterocyclic compounds incorporating the chlorophenyl motif suggests their relevance in developing biologically active molecules (Hafez et al., 2016).
Biological Activities
Research has indicated that compounds structurally related to [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone exhibit various biological activities. For instance, some derivatives have shown favorable herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Wang et al., 2015). Moreover, novel pyrazole and pyrazolopyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities, with some compounds displaying higher anticancer activity than the reference drug, doxorubicin (Hafez et al., 2016).
Antimicrobial and Anticancer Agents
Further investigations into new 1,3-oxazole clubbed pyridyl-pyrazolines have been conducted for their anticancer and antimicrobial properties. These studies have revealed that certain compounds exhibit significant potency against cancer cell lines and pathogenic strains, underscoring the potential of these molecules in medical and pharmaceutical research (Katariya et al., 2021).
Molecular Docking Studies
Molecular docking studies of various compounds, including those with chlorophenyl and trimethoxyphenyl moieties, have been used to predict interactions with biological targets. These studies aid in understanding the molecular basis of their activity and facilitate the design of more effective therapeutic agents (Jayasheela et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-6-4-5-7-15(13)21/h4-7,10-11H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQKXLCMSFIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.